molecular formula C9H11F3N2S B2887654 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine CAS No. 1248983-30-3

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine

Cat. No. B2887654
CAS RN: 1248983-30-3
M. Wt: 236.26
InChI Key: LESCGCCPEGZDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” likely includes a piperidine ring, a thiazol ring, and a trifluoromethyl group . The presence of these groups can significantly influence the compound’s properties .

Scientific Research Applications

Agrochemical Industry

The trifluoromethyl group (CF3) in compounds like 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine has been extensively used in the agrochemical industry. These compounds are primarily used for the protection of crops from pests . The introduction of the CF3 group into agrochemicals has led to the development of more than 20 new agrochemicals with ISO common names .

Pharmaceutical Industry

In the pharmaceutical sector, the trifluoromethyl group is valued for its ability to increase the lipophilicity, bioavailability, and metabolic stability of bioactive compounds. Several pharmaceutical products containing the CF3 moiety have been approved for the market, and many candidates are currently undergoing clinical trials .

Synthesis of Bioactive Compounds

The trifluoromethyl group is often used as a bioisostere to modulate the steric and electronic properties of lead compounds. It can protect reactive methyl groups from metabolic oxidation and increase the lipophilicity of molecules, which is crucial in the synthesis of bioactive compounds .

Veterinary Products

Similar to its applications in human pharmaceuticals, the CF3 derivatives are also used in the veterinary industry. The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of these compounds .

Fungicidal Activity

Research has shown that trifluoromethyl-substituted pyridine derivatives exhibit higher fungicidal activity compared to chlorine and other derivatives. This makes them valuable in the synthesis of compounds like fluazinam, which are used as fungicides .

Chemical Synthesis and Research

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine serves as a reactant for C,N-cross coupling reactions . It is also involved in the synthesis of dopamine D3 receptor antagonists, which are important in the study of neurological disorders .

Safety and Hazards

The safety data sheet for a similar compound, “4-(Trifluoromethyl)piperidine hydrochloride”, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-piperidin-4-yl-4-(trifluoromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2S/c10-9(11,12)7-5-15-8(14-7)6-1-3-13-4-2-6/h5-6,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESCGCCPEGZDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine

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